molecular formula C15H10BrNO3 B15372377 Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate

Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate

Cat. No.: B15372377
M. Wt: 332.15 g/mol
InChI Key: XCPXJZXKCNEIHL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate (CAS 1552088-24-0) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound, with a molecular formula of C 15 H 10 BrNO 3 and a molecular weight of 332.15 g/mol, is characterized as a yellow to white solid . Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel bioactive molecules. Specifically, this benzoxazole derivative has been utilized as a key precursor in the synthesis of new fused triazolo-thiadiazole derivatives, which are then screened for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models . Furthermore, related bromophenyl-benzoxazole scaffolds are being investigated for their antimicrobial potential, showing activity against strains such as E. coli and S. aureus . The bromine atom and ester functional group on this structure make it a valuable substrate for further chemical modifications, enabling researchers to explore structure-activity relationships and create diverse compound libraries for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's specifications and safety data sheet prior to use.

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)10-4-7-13-12(8-10)17-14(20-13)9-2-5-11(16)6-3-9/h2-8H,1H3

InChI Key

XCPXJZXKCNEIHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzoxazole-5-carboxylate backbone but differing in substituents or peripheral functional groups. Key parameters include molecular weight, substituent effects, synthetic yields, and applications.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The 4-bromophenyl substituent in the target compound offers superior stability and reactivity in Suzuki-Miyaura couplings compared to its 2-bromophenyl isomer, which may sterically hinder cross-coupling reactions . Replacement of bromine with 4-amino () introduces nucleophilic character, enabling conjugation with electrophiles for drug design.

Pharmacological Potential: The 2-chloro-4-nitrophenyl analog () demonstrated anticonvulsant activity in rodent models, with lower neurotoxicity compared to carbamazepine. This suggests that electron-withdrawing groups (e.g., -NO₂) enhance bioactivity . The target compound’s methyl ester group is critical for converting to hydrazides (e.g., 2-(4-bromophenyl)-1,3-benzoxazole-5-carbohydrazide), which exhibit improved blood-brain barrier penetration .

Synthetic Efficiency: Yields for benzoxazole-5-carboxylates typically range from 75% to 82% when using polyphosphoric acid or excess aryl acids under prolonged reflux (15–20 hours) .

Structural Analogues in Catalysis :

  • Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate () shares a similar ester-oxazole backbone but lacks the benzoxazole ring, reducing its π-conjugation and applicability in materials science .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate?

The compound is synthesized via condensation reactions. A common method involves reacting 4-bromobenzaldehyde with methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate in the presence of a catalyst (e.g., p-toluenesulfonic acid) under controlled temperatures (80–100°C). The reaction proceeds via cyclization to form the benzoxazole core, followed by esterification to yield the final product. Characterization is typically performed using NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the crystal structure. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and packing interactions. For example, SHELXL refines high-resolution data to validate the bromophenyl group's spatial orientation and hydrogen-bonding patterns .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

  • 1H/13C NMR : The bromophenyl group exhibits aromatic proton signals at δ 7.3–7.8 ppm (doublets), while the ester methyl group appears as a singlet at δ 3.9 ppm.
  • IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and C-Br at ~560 cm⁻¹ confirm functional groups.
  • Mass Spectrometry : A molecular ion peak at m/z 320.1 (M+H⁺) aligns with the molecular formula C₁₅H₁₀BrNO₃ .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments to prevent hydrolysis of the ester group .

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

The bromine atom at the 4-position of the phenyl ring acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, expanding derivatization potential .

Advanced Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Yield optimization strategies include:

  • Catalyst Screening : Testing Pd(OAc)₂ or Xantphos for cross-coupling efficiency.
  • Solvent Selection : Using toluene for improved cyclization kinetics.
  • Purification : Employing flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Studies show yields increase from 45% to 72% when reaction times are extended to 24 hours under reflux .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on the benzoxazole core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The C5 position of the benzoxazole is more electrophilic due to resonance stabilization from the ester group, directing substitutions like nitration or halogenation to this site .

Q. How can discrepancies in NMR data during characterization be resolved?

Contradictions in splitting patterns or chemical shifts may arise from solvent impurities or tautomerism. Solutions include:

  • Using deuterated DMSO-d₆ for sharper peaks.
  • Variable-temperature NMR to identify dynamic equilibria.
  • HSQC/HMBC experiments to confirm connectivity in ambiguous cases .

Q. What strategies mitigate byproduct formation during bromine-mediated functionalization?

Common byproducts (e.g., dibrominated analogs) form due to excess Br₂ or prolonged reaction times. Mitigation involves:

  • Strict stoichiometric control (1:1 Br₂:substrate).
  • Low-temperature bromination (−10°C) to suppress over-reaction.
  • Quenching with Na₂S₂O₃ to remove unreacted Br₂ .

Q. How does crystallographic data from SHELX refinements inform solid-state interaction studies?

SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, analysis reveals π-π stacking between benzoxazole rings (3.5 Å spacing) and C-H···O interactions (2.8 Å) involving the ester group. These interactions guide co-crystal design for enhanced solubility or stability .

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